molecular formula C18H19N3O4S B4929842 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B4929842
M. Wt: 373.4 g/mol
InChI Key: HZBXNEGIWJEGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that is widely used in scientific research. It is a thioamide derivative that has been studied extensively for its potential application in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is its high purity and yield. This makes it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One area of research could be to investigate its potential use as a treatment for other inflammatory diseases, such as rheumatoid arthritis. Another area of research could be to explore its potential use as a pesticide for crop protection. Finally, further studies could be conducted to investigate its potential use as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a promising compound that has been studied extensively for its potential application in various fields. Its high purity and yield make it an ideal compound for use in lab experiments, and its low toxicity profile makes it a promising candidate for further research. With further research, this compound has the potential to be used in many different applications, from medicine to agriculture to material science.

Synthesis Methods

The synthesis of 4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction between 4-butoxybenzoyl chloride and 3-nitroaniline in the presence of a base and a thiol compound. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is high, and the purity of the final product is excellent.

Scientific Research Applications

4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential application in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its use as a corrosion inhibitor.

properties

IUPAC Name

4-butoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-2-3-11-25-16-9-7-13(8-10-16)17(22)20-18(26)19-14-5-4-6-15(12-14)21(23)24/h4-10,12H,2-3,11H2,1H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXNEGIWJEGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.